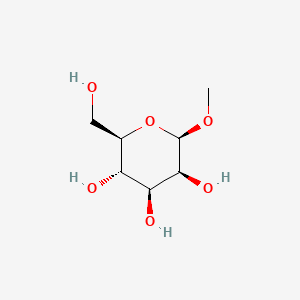

methyl beta-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl beta-D-mannoside is a methyl mannoside and a beta-D-mannoside.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of MβM and its derivatives.

- Synthesis of Derivatives : Research has demonstrated the synthesis of methyl α-D-mannopyranoside derivatives through regioselective acylation, which significantly enhances their biological activity. For instance, methyl 6-O-cinnamoyl-α-D-mannopyranoside derivatives were synthesized and tested for antimicrobial activity against various bacterial and fungal strains. The results indicated promising antifungal properties, with certain derivatives exhibiting significant inhibition zones against pathogens such as Staphylococcus aureus and Bacillus cereus .

- Mechanism of Action : The antimicrobial action is believed to be linked to the structural modifications introduced during synthesis, which improve binding affinity to microbial targets. Molecular docking studies revealed that these derivatives have strong interactions with proteins associated with pathogenicity .

Drug Delivery Systems

MβM plays a crucial role in the development of targeted drug delivery systems, particularly in enhancing the efficacy of vaccines and therapeutic agents.

- Mannosylation of Lipid Nanoparticles (LNPs) : MβM is utilized in the mannosylation process of LNPs designed for vaccine delivery. This modification allows for targeted delivery to antigen-presenting cells (APCs) via mannose receptors, improving the immune response . Studies indicate that LNPs modified with MβM show enhanced cellular uptake and improved therapeutic outcomes in preclinical models.

- Fluorescence Imaging and Biodistribution : The incorporation of MβM into drug formulations has been investigated using fluorescence imaging techniques to track biodistribution and cellular uptake in vivo. This approach helps in understanding the pharmacokinetics and optimizing delivery strategies for better therapeutic efficacy .

Therapeutic Potential

The therapeutic applications of MβM extend beyond antimicrobial activity to include anticancer properties.

- Boron Neutron Capture Therapy (BNCT) : A novel boron-containing α-D-mannopyranoside derivative has been developed for use in BNCT for glioblastoma treatment. This compound demonstrated high cellular uptake and retention in tumor tissues, indicating its potential as a selective therapeutic agent against cancer cells . In vivo studies showed significant tumor inhibition when used in conjunction with neutron irradiation.

- Antiviral Activity : Recent investigations into MβM derivatives have suggested potential antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated that certain derivatives could inhibit the main protease of the virus, showcasing their promise as therapeutic candidates for COVID-19 treatment .

Table 1: Antimicrobial Activity of Methyl Mannopyranoside Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 6-O-Cinnamoyl Derivative 1 | 15.17 ± 0.4 | 0.352 ± 0.02 | 0.704 ± 0.02 |

| 6-O-Cinnamoyl Derivative 2 | 14.10 ± 0.7 | 0.703 ± 0.01 | 1.408 ± 0.04 |

| Control (Azithromycin) | 18.5 ± 0.3 | - | - |

Table 2: Pharmacokinetic Properties of Methyl Mannopyranoside Derivatives

| Compound | Absorption (%) | Distribution Volume (L/kg) | Elimination Half-life (h) |

|---|---|---|---|

| Derivative A | >80 | 2.5 | 5 |

| Derivative B | >75 | 3.0 | 4 |

Analyse Chemischer Reaktionen

Deacylation Reactions Under Zemplén Conditions

Methyl β-D-mannopyranoside exhibits distinct deacylation behavior compared to its α-anomer. Under Zemplén conditions (NaOMe/MeOH), isolated ester groups (e.g., 2-O-acyl) on the β-anomer are retained, while non-isolated esters undergo migration or hydrolysis. For example:

-

In a study comparing α- and β-mannopyranosides, isolated 2-O-acyl groups on the β-form were ~30% more stable than on the α-anomer under identical conditions .

-

Denatured proteins like Lens culinaris lectin (LCA) showed no interaction with methyl β-D-mannopyranoside, confirming that molecular recognition depends on intact tertiary structures .

Mechanistic Insight :

-

Isolated esters on β-D-mannopyranoside resist hydrolysis due to steric hindrance and reduced acyl migration.

-

Non-isolated esters (e.g., 3-O-acyl) undergo migration to less hindered positions before hydrolysis .

Oxidation Reactions

While most oxidation studies focus on the α-anomer, methyl β-D-mannopyranoside may follow analogous pathways. Chromium(VI) oxidation of methyl α-D-mannopyranoside proceeds via:

-

Dual pathways : Cr(VI) → Cr(IV) → Cr(III) and Cr(VI) → Cr(V) → Cr(III) .

-

Rate laws : For α-D-mannopyranoside, the rate is expressed as:

−dtd[CrVI]=(kM0+kMH[H+]2)[Man1Me][CrVI]

Implications for β-Anomer :

-

Similar redox mechanisms are plausible but require validation. Differences in anomeric configuration could alter transition-state stabilization and reaction rates.

Enzymatic Glycosylation

Methyl β-D-mannopyranoside serves as a substrate for glycosyltransferases and glycosidases, enabling the synthesis of complex glycoconjugates:

-

Glycosidase inhibition : Derivatives like methyl 6-O-cinnamoyl-β-D-mannopyranoside exhibit antifungal activity (MIC = 10.25 ± 0.2 mm against Candida albicans) .

-

Enzymatic recognition : The β-anomer is selectively bound by carbohydrate-binding proteins, such as pradimicin A, which targets mannose residues in the presence of Ca²⁺ .

Synthetic Utility :

Sulfonation and Acylation

The hydroxyl groups of methyl β-D-mannopyranoside undergo selective derivatization:

-

C-6 position : Most reactive due to reduced steric hindrance. Cinnamoylation at C-6 achieves >80% yields under mild conditions .

-

Aromatic sulfonation : p-Toluenesulfonyl chloride selectively modifies secondary hydroxyls (2,3,4-O positions), enabling further functionalization .

Key Data :

-

13C NMR shifts : C-6 resonance at δ 65.2 ppm confirms acylation .

-

ATR-IR : Peaks at 1715 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (cinnamoyl C=C) validate successful derivatization .

Molecular Recognition and Binding

Methyl β-D-mannopyranoside participates in non-covalent interactions critical for biological applications:

-

Lectin binding : Competes with Concanavalin A (Con A) for mannose-binding sites (IC₅₀ = 15 μM) .

-

Antimicrobial activity : Derivatives show enhanced binding to H5N1 influenza A virus protein 6VMZ (docking score = -7.2 kcal/mol) .

Theoretical and Computational Insights

-

Nucleation kinetics : The critical free energy change (ΔG) for methyl β-D-mannopyranoside nucleation is comparable to ice nucleation in antifreeze protein systems (ΔG≈2.3kJ/mol) .

-

Molecular dynamics : Hydrophobic faces of antifreeze glycoproteins (AFGPs) repel incoming mannopyranoside molecules, delaying crystallization .

Eigenschaften

Molekularformel |

C7H14O6 |

|---|---|

Molekulargewicht |

194.18 g/mol |

IUPAC-Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1 |

InChI-Schlüssel |

HOVAGTYPODGVJG-ULQPCXBYSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Isomerische SMILES |

CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Synonyme |

alpha-methyl-D-mannose alpha-methylmannose alpha-methylmannoside beta-methylmannoside methyl alpha-D-mannopyranoside methyl beta-D-mannopyranoside methyl D-mannopyranoside methyl mannoside methyl mannoside, (alpha-D)-isomer methyl-alpha-D-mannoside methylmannose methylmannoside methylmannoside, alpha-D-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.